Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
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Overview
Description
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is an organofluorine compound with the molecular formula C6H8ClFO2 and a molecular weight of 166.58 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of ethyl 2-chloro-2-fluoropropanoate. This reaction can be carried out using various methods, including the use of diazo compounds and transition metal catalysts. One common method involves the reaction of ethyl diazoacetate with 2-chloro-2-fluoropropene in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2-fluorocyclopropanecarboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of ethyl 2-azido-2-fluorocyclopropanecarboxylate or ethyl 2-thio-2-fluorocyclopropanecarboxylate.
Reduction: Formation of ethyl 2-fluorocyclopropanecarboxylate.
Oxidation: Formation of 2-chloro-2-fluorocyclopropanecarboxylic acid.
Scientific Research Applications
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a reactive intermediate in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones . In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chlorocyclopropanecarboxylate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Ethyl 2-fluorocyclopropanecarboxylate:
Methyl 2-chloro-2-fluorocyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which enhances its reactivity and versatility in various chemical reactions. This dual substitution also provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKGPOPPUFFMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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